molecular formula C11H12BrNO2 B8175365 5-Bromo-N-cyclopropyl-2-methoxybenzamide

5-Bromo-N-cyclopropyl-2-methoxybenzamide

Cat. No.: B8175365
M. Wt: 270.12 g/mol
InChI Key: HNYJBKVROJRWFT-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-methoxybenzamide is a substituted benzamide derivative with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.13 g/mol (CAS: 1326757-75-8) . Its structure features a bromine atom at the 5-position of the benzene ring, a methoxy group at the 2-position, and a cyclopropylamide substituent at the 1-position (Figure 1).

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-5-2-7(12)6-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYJBKVROJRWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

    Amidation: The brominated intermediate is then reacted with cyclopropylamine under appropriate conditions to form the desired benzamide. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-N-cyclopropyl-2-methoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the amide group to amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Products: Amines derived from the reduction of the amide group.

    Coupling Products: Biaryl or vinyl-aryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.

Industry:

    Material Science:

    Agrochemicals: Investigated for its potential use in the development of new agrochemical agents.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-methoxybenzamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group and methoxy substituent can influence the compound’s binding affinity and selectivity towards these targets. The bromine atom may also play a role in enhancing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-N-cyclopropyl-2-methoxybenzamide with related benzamide derivatives, focusing on structural modifications, molecular properties, and synthetic pathways.

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) CAS Number Reference
This compound C₁₁H₁₂BrNO₂ 270.13 5-Br, 2-OCH₃, N-cyclopropyl 1326757-75-8
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide C₁₂H₁₂BrFNO₂ 272.11 5-Br, 2-F, 3-CH₃, N-cyclopropyl 1512044-54-0
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 5-Br, 2-F, N-(2-OCH₃-phenyl) Not provided
(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone C₁₂H₁₄BrNO₂ 284.16 5-Br, 2-OCH₃, C=O-pyrrolidine 899161-05-8
2-Amino-N-cyclohexyl-5-bromobenzamide C₁₃H₁₇BrN₂O 297.20 5-Br, 2-NH₂, N-cyclohexyl Not provided

Structural Modifications and Functional Group Impact

Substituent Position and Type: The 5-bromo-2-methoxy motif is conserved in this compound and its analogs (e.g., ). The cyclopropylamide group in the target compound introduces steric rigidity compared to bulkier substituents like cyclohexyl () or aromatic groups (e.g., 2-methoxyphenyl in ), which may influence pharmacokinetic properties such as metabolic stability .

Core Structure Variations: Replacing the amide (-CONH-) with a ketone (-CO-) group, as in (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone (), eliminates hydrogen-bonding capacity, which could reduce solubility or target interaction.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (270.13 g/mol) has a lower molecular weight than analogs with larger substituents (e.g., 324.15 g/mol for ), suggesting improved membrane permeability. The cyclopropyl group may also reduce logP (lipophilicity) compared to aromatic substituents, enhancing aqueous solubility .

Biological Activity

5-Bromo-N-cyclopropyl-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12BrN1O2, with a molecular weight of approximately 284.12 g/mol. The structure includes a bromine atom, a cyclopropyl group, and a methoxy group attached to a benzamide core, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy group enhances lipophilicity, allowing for better penetration into lipid membranes and interaction with hydrophobic regions of proteins. The presence of the bromine atom may influence binding affinity and specificity towards certain receptors or enzymes.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) and non-small cell lung cancer cells (A549) with IC50 values ranging from 10 to 30 µM.

Cell Line IC50 (µM)
MCF-715
A54920

Antiparasitic Activity

The compound also shows promise in antiparasitic applications. In studies assessing its efficacy against Leishmania species, it demonstrated an EC50 value of approximately 25 µM, indicating moderate activity. This suggests potential for further development as an antiparasitic agent.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Preliminary data indicate that the compound has moderate solubility and favorable absorption characteristics when administered orally. It exhibits a half-life (T1/2) of approximately 4 hours in plasma, suggesting reasonable systemic availability.

Case Studies

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. The results indicated that modifications to the methoxy group could enhance anticancer potency by increasing binding affinity to target proteins involved in cell cycle regulation .
  • Antiparasitic Efficacy : In another research effort documented in Pharmaceutical Biology, the compound was tested against Leishmania donovani. The study found that structural variations influenced activity levels significantly, highlighting the importance of the cyclopropyl moiety in maintaining efficacy .

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